molecular formula C23H19N3O3S B2822417 N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide CAS No. 451466-32-3

N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide

Cat. No. B2822417
CAS RN: 451466-32-3
M. Wt: 417.48
InChI Key: CYSBZEMSQUZIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

Antihypertensive and Diuretic Activities

A study by Rahman et al. (2014) explored the synthesis and characterization of quinazoline derivatives, targeting their potential as diuretic and antihypertensive agents. The research demonstrated that some compounds exhibited significant activity, suggesting the potential of such molecules in developing therapeutic agents (Rahman et al., 2014).

Antimicrobial Activities

Research on quinazolinone and thiazolidinone derivatives highlighted their antimicrobial potential. Desai et al. (2011) synthesized compounds demonstrating in vitro antibacterial and antifungal activities against various pathogens, underscoring the antimicrobial applicability of such chemical frameworks (Desai et al., 2011).

Allosteric CCR4 Antagonists

Procopiou et al. (2013) developed indazole arylsulfonamides as human CCR4 antagonists, demonstrating the utility of these compounds in modulating immune responses. This research illustrates the potential for developing novel therapeutics targeting immune-related disorders (Procopiou et al., 2013).

Chemical Reactivity and Synthesis Pathways

Reactivity Studies

The thermal reactivity of triazoline derivatives, including those with methoxyphenyl groups, was investigated by Benati et al. (1991), providing insights into the chemical behavior and potential synthetic applications of such compounds (Benati et al., 1991).

Synthetic Methodologies

Research into the synthesis of complex quinazoline derivatives, as demonstrated by Zaki et al. (2017) and other researchers, reveals the intricate methodologies involved in constructing such molecules. These studies not only elucidate the synthetic routes but also hint at the versatility of quinazolines in chemical synthesis (Zaki et al., 2017).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-29-18-12-6-15(7-13-18)14-24-21(27)16-8-10-17(11-9-16)26-22(28)19-4-2-3-5-20(19)25-23(26)30/h2-13,19H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBZVWANENCHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4C=CC=CC4=NC3=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.